2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-phenoxy group, a morpholine-4-sulfonyl group, and a phenyl-acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signal transduction processes, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromophenylsulfonyl)morpholine: Shares the morpholine-4-sulfonyl group but differs in the phenyl substitution.
4-Bromo-7-(morpholine-4-sulfonyl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole moiety instead of the phenoxy group.
Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]: Similar in having a phenoxy group but with different substituents .
Uniqueness
2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C18H19ClN2O5S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C18H19ClN2O5S/c19-16-3-1-2-4-17(16)26-13-18(22)20-14-5-7-15(8-6-14)27(23,24)21-9-11-25-12-10-21/h1-8H,9-13H2,(H,20,22) |
InChI Key |
GAGQMSRBGVOVQS-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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